1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-
Overview
Description
1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- is a useful research compound. Its molecular formula is C7F16O2S and its molecular weight is 452.11 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Environmental Persistence and Human Exposure
Perfluorooctanesulfonyl fluoride-based compounds, related to 1-Heptanesulfonyl fluoride, are used in consumer products and degrade to persistent metabolites like perfluorooctanesulfonate (PFOS). These metabolites accumulate in human tissues and are found in varying concentrations in blood samples from different countries. Further studies on human exposure to these chemicals are suggested (Kannan et al., 2004).
2. Photochemical Stability
Perfluorosulfonyl fluorides, similar in structure to 1-Heptanesulfonyl fluoride, demonstrate stability under UV irradiation. For instance, perfluoro-(4-methyl-3, 6-dioxa-octene) sulfonyl fluoride shows polymerization and rearrangement under UV light, indicating potential applications in materials science (Gao, 1982).
3. Fluorination Processes and Applications
The fluorination of various hydrocarbons, including hexafluorobenzene and perfluoro-heteroaromatic compounds, using cobalt(III) and calcium fluorides creates fluorinated olefins. This process, relevant to the chemistry of compounds like 1-Heptanesulfonyl fluoride, provides insights into the synthesis of specialized fluorinated materials (Chambers et al., 1974).
4. Catalytic Hydrodefluorination
Iron(II) fluoride complexes, pertinent to 1-Heptanesulfonyl fluoride chemistry, are used in catalytic hydrodefluorination of fluorocarbons. This process facilitates the activation of C-F bonds, an important reaction in the modification and functionalization of perfluorinated compounds (Vela et al., 2005).
5. Synthesis of Fluorinated Nucleosides
Perfluoroalkanesulfonyl fluorides, closely related to 1-Heptanesulfonyl fluoride, are effective in synthesizing fluorinated nucleosides. These fluorides facilitate the dehydroxy-fluorination of nucleoside derivatives, indicating their potential in pharmaceutical and biochemical research (Takamatsu et al., 2002).
6. Fluor
inated Electrolytes for Lithium BatteriesThe synthesis of polyfluoroalkanesulfonyl fluorides, which are related to 1-Heptanesulfonyl fluoride, leads to the development of lithium sulfonates. These compounds are potential candidates as electrolytes in lithium batteries, showcasing the relevance of fluorinated compounds in energy storage technologies (Toulgoat et al., 2007).
7. Tissue Distribution in Mammals
Studies on perfluorobutanesulfonyl fluoride (PBSF), related to 1-Heptanesulfonyl fluoride, show its ability to be absorbed into various mammalian tissues. Understanding the tissue distribution of these compounds is crucial for assessing their environmental and health impacts (Bogdanska et al., 2014).
8. Synthesis of Polymer Electrolyte Membranes
Research on the synthesis of polymer electrolyte membranes using poly(norbornene)s functionalized with pendant difluoroalkyl sulfonic acids, akin to 1-Heptanesulfonyl fluoride, highlights the application of fluorinated compounds in creating advanced materials with specific properties such as high proton conductivity (Zhao et al., 2011).
Mechanism of Action
Target of Action
Perfluoroheptanesulfonyl fluoride, also known as 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonyl fluoride, is a synthetic perfluorinated compound with a sulfonyl fluoride functional group . It is used to make perfluorooctanesulfonic acid (PFOS) and PFOS-based compounds .
Mode of Action
Perfluoroheptanesulfonyl fluoride reacts with the nucleophile on the target via a process known as Sulfur (VI) Fluoride Exchange (SuFEx), irreversibly cross-linking the interacting biomolecules . This proximity enables aryl fluorosulfate or aryl sulfonyl fluoride to react with the nucleophile on the target via SuFEx .
Biochemical Pathways
Fluoride, in general, is known to interfere with several metabolic pathways associated with photosynthesis, respiration, protein synthesis, carbohydrate metabolism, and nucleotide synthesis .
Pharmacokinetics
Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties .
Result of Action
Fluoride is known to induce significant oxidative stress disrupting cellular metabolism and compromising the function of free radical scavengers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of perfluoroheptanesulfonyl fluoride. Fluoride mobilization in natural conditions is the cause of most environmental fluoride problems . The distribution of fluoride in the natural environment is very uneven, largely a result of the geochemical behavior of this element .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F16O2S/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)26(23,24)25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIOXUYLJVKPPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F15SO2F, C7F16O2S | |
Record name | 1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059830 | |
Record name | Perfluoroheptanesulphonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335-71-7 | |
Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluoro-1-heptanesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluoroheptanesulphonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentadecafluoroheptane-1-sulphonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.818 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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